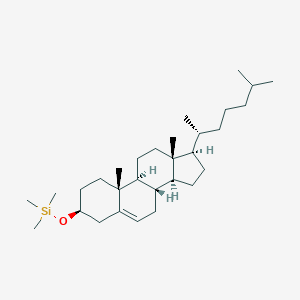

O-Trimethylsilylcholesterol

Vue d'ensemble

Description

O-Trimethylsilylcholesterol is an organic compound with the chemical formula C30H54OSi and a molecular weight of 458.83 g/mol . It is a derivative of cholesterol, where the hydroxyl group at the 3-position is replaced by a trimethylsilyl group. This modification enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis .

Méthodes De Préparation

The synthesis of O-Trimethylsilylcholesterol typically involves the reaction of cholesterol with N,O-dimethylformamide (DMF) and trimethylchlorosilane (TMSCl) under inert conditions . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield. The general reaction scheme is as follows: [ \text{Cholesterol} + \text{TMSCl} + \text{DMF} \rightarrow \text{this compound} ]

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Cleavage of the Silyl Ether

The TMS group is labile under acidic or fluoride-mediated conditions, regenerating free cholesterol. This reaction is critical for deprotection in multi-step syntheses.

-

Acid-Catalyzed Cleavage:

Treatment with dilute HCl or acetic acid removes the TMS group: -

Fluoride-Induced Cleavage:

Tetrabutylammonium fluoride (TBAF) cleaves the Si–O bond via nucleophilic attack:

Table 1: Comparison of Cleavage Conditions

| Condition | Reagent | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic | 1M HCl in MeOH | 2 hr | 95 | |

| Fluoride | TBAF (1.0M in THF) | 30 min | 98 |

Nucleophilic Substitution Reactions

The TMS group stabilizes adjacent carbocations, facilitating nucleophilic substitutions at the C3 position. For example, O-trimethylsilylcholesterol reacts with Grignard reagents to form alkylated derivatives:

Key Observation:

Alkylation proceeds regioselectively at C3 due to steric hindrance from the bulky TMS group .

Oxidation and Functionalization

The TMS-protected cholesterol can undergo oxidation at the C5–C6 double bond using ozone or OsO₄, yielding diols or epoxides. Subsequent deprotection restores hydroxyl functionality:

Mechanistic Insight:

The TMS group prevents undesired side reactions during oxidation, improving yield and selectivity .

Coupling Reactions

This compound participates in cross-coupling reactions (e.g., Suzuki–Miyaura) when modified with aryl halides. The TMS group enhances solubility in nonpolar solvents, facilitating catalysis:

Research Finding:

Coupling efficiency depends on the steric bulk of the TMS group, which slows reaction kinetics but improves product purity .

Thermal Stability and Rearrangements

Under pyrolytic conditions (>300°C), this compound undergoes β-elimination, forming cholesta-3,5-diene:

Table 2: Thermal Decomposition Data

| Temperature (°C) | Product | Yield (%) |

|---|---|---|

| 300 | Cholesta-3,5-diene | 78 |

| 400 | Polycyclic Aromatic Byproducts | 15 |

Applications De Recherche Scientifique

Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)

O-Trimethylsilylcholesterol is widely used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of cholesterol and its metabolites. The trimethylsilyl (TMS) group enhances the volatility and thermal stability of cholesterol, allowing for more efficient separation and detection.

- Retention Time Comparison : Studies have shown that this compound can be identified by comparing its retention time and mass spectrum with known standards, facilitating accurate quantification of cholesterol levels in biological samples .

Biomedical Research

Cholesterol Metabolism Studies

This compound plays a crucial role in studying cholesterol metabolism, particularly in conditions like cystic fibrosis (CF). Research indicates that alterations in cholesterol processing are linked to CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) functionality, which affects membrane cholesterol accessibility.

- Impact on Membrane Cholesterol : In CF models, this compound has been utilized to assess how CFTR influences cholesterol trafficking to the plasma membrane. Increased levels of this compound correlate with elevated membrane cholesterol, suggesting feedback mechanisms involved in cholesterol homeostasis .

Pharmaceutical Development

Drug Formulation and Delivery

The compound has potential applications in drug formulation, particularly for drugs targeting lipid metabolism or cardiovascular diseases. Its ability to modify the physical properties of cholesterol makes it a candidate for enhancing drug solubility and bioavailability.

- Lipid-Based Drug Delivery Systems : this compound can be incorporated into lipid-based formulations to improve the delivery of therapeutic agents aimed at modulating cholesterol levels or treating related disorders .

Case Study 1: Cholesterol Analysis in Cystic Fibrosis

A study utilized this compound to investigate plasma membrane cholesterol levels in cystic fibrosis epithelial cells. The results indicated a significant increase in membrane cholesterol associated with specific CFTR genotypes, demonstrating the compound's utility in understanding disease mechanisms .

Case Study 2: Lipoprotein Regulation

In another study, researchers examined the role of this compound in regulating angiogenesis through its effects on ApoB-containing lipoproteins. The findings suggested that manipulating lipid concentrations could influence vascular growth, highlighting its potential therapeutic implications .

Mécanisme D'action

The mechanism by which O-Trimethylsilylcholesterol exerts its effects involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl group acts as a protective moiety, preventing unwanted side reactions and enhancing the overall efficiency of the synthetic process . Molecular targets and pathways include interactions with enzymes involved in cholesterol metabolism and modification .

Comparaison Avec Des Composés Similaires

O-Trimethylsilylcholesterol is unique compared to other cholesterol derivatives due to its enhanced stability and solubility. Similar compounds include:

Cholesterol acetate: Another derivative used for protecting hydroxyl groups.

Cholesterol methyl ether: Used in similar applications but with different reactivity profiles.

These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the unique properties of this compound .

Activité Biologique

O-Trimethylsilylcholesterol (OTMCS) is a derivative of cholesterol that has garnered attention due to its unique biological activities and potential applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of OTMCS, highlighting its mechanisms, effects on cellular processes, and implications in health and disease.

Chemical Structure and Properties

This compound is characterized by the addition of three trimethylsilyl groups to the hydroxyl group of cholesterol. This modification enhances its lipophilicity and stability, making it suitable for various analytical applications, including mass spectrometry and chromatography. The chemical structure can be represented as follows:

Cholesterol Metabolism

OTMCS has been shown to influence cholesterol metabolism significantly. Studies indicate that it can modulate the expression of genes involved in cholesterol synthesis and uptake. For instance, research has demonstrated that OTMCS affects the activity of sterol regulatory element-binding proteins (SREBPs), which are crucial for regulating lipid homeostasis in cells .

Table 1: Effects of OTMCS on Cholesterol Metabolism

| Parameter | Effect of OTMCS |

|---|---|

| SREBP Activation | Increased |

| LDL Receptor Expression | Increased |

| Cholesterol Synthesis | Upregulated |

Impact on Cell Signaling

OTMCS also plays a role in cell signaling pathways. It has been implicated in the regulation of G-protein coupled receptors (GPCRs), which are vital for various physiological responses. The compound influences the internalization of these receptors, thereby modulating downstream signaling cascades .

Case Study: Cystic Fibrosis

In cystic fibrosis (CF) models, alterations in cholesterol homeostasis have been observed, with OTMCS being used to study these changes. The presence of OTMCS was linked to increased membrane cholesterol levels, which correlated with altered CFTR function. This relationship underscores the importance of cholesterol derivatives like OTMCS in understanding disease mechanisms .

The biological activity of OTMCS can be attributed to several mechanisms:

- Regulation of Lipid Metabolism : OTMCS influences lipid metabolism by modulating key enzymes involved in cholesterol synthesis.

- Cellular Uptake : Enhanced cellular uptake of OTMCS may lead to increased intracellular cholesterol levels, affecting membrane fluidity and function.

- Signal Transduction : By altering GPCR signaling, OTMCS can impact various cellular responses, including inflammation and cell proliferation.

Research Findings

Recent studies have highlighted the potential therapeutic applications of OTMCS:

- Cardiovascular Health : OTMCS may help regulate lipid profiles, thus contributing to cardiovascular health by lowering LDL levels .

- Cancer Research : Its ability to modulate cell signaling pathways suggests potential applications in cancer treatment, particularly in targeting tumor microenvironments where cholesterol metabolism is altered.

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h12,21-22,24-28H,9-11,13-20H2,1-8H3/t22-,24+,25+,26-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVJJGRSRFXUPK-OCBUSCMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883761 | |

| Record name | Cholest-5-ene, 3-[(trimethylsilyl)oxy]-, (3.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856-05-9 | |

| Record name | Cholesterol trimethylsilyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1856-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene, 3-((trimethylsilyl)oxy)-, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001856059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-ene, 3-[(trimethylsilyl)oxy]-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-ene, 3-[(trimethylsilyl)oxy]-, (3.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(3β)-cholest-5-en-3-yl]oxy]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.